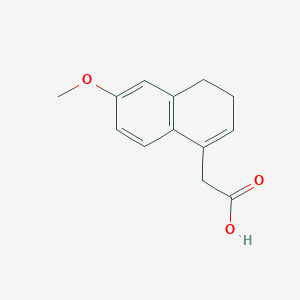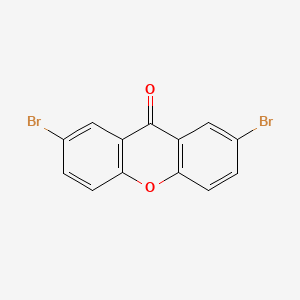
2,7-dibromo-9H-xanthen-9-one
Descripción general
Descripción
2,7-dibromo-9H-xanthen-9-one is a chemical compound with the molecular formula C₁₃H₆Br₂O₂ and a molecular weight of 353.99 g/mol . It belongs to the xanthone family, which is known for its oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichen
Mecanismo De Acción
Target of Action
Xanthones, the family of compounds to which 2,7-dibromo-9h-xanthen-9-one belongs, are known to exhibit a wide range of bioactivities . They have been reported to interact with various biological targets, modulating several biological responses .
Mode of Action
Xanthones are known to interact with their targets in various ways, leading to different biological responses . For instance, some xanthones are thought to inhibit the release of histamine and leukotrienes from white blood cells .
Biochemical Pathways
The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This leads to the formation of an intermediate benzophenone, 2,3’,4,6-tetrahydroxybenzophenone . A regioselective intramolecular mediated oxidative coupling then forms the xanthone ring compounds .
Result of Action
Xanthones are known to exhibit a variety of biological activities, including antitumor, antidiabetic, and antimicrobial properties .
Action Environment
Análisis Bioquímico
Biochemical Properties
2,7-Dibromoxanthone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2,7-Dibromoxanthone has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that 2,7-Dibromoxanthone may modulate the cellular redox state, potentially offering protective effects against oxidative damage.
Additionally, 2,7-Dibromoxanthone interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can influence various cellular processes, including inflammation and apoptosis.
Cellular Effects
2,7-Dibromoxanthone exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to promote cell viability and reduce oxidative stress-induced damage . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to altered gene expression and cellular responses.
In cancer cells, 2,7-Dibromoxanthone has demonstrated anti-proliferative effects by inducing cell cycle arrest and apoptosis . It modulates the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2, thereby inhibiting cancer cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 2,7-Dibromoxanthone involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, inhibiting their catalytic activity . For example, 2,7-Dibromoxanthone inhibits the activity of superoxide dismutase by binding to its active site, thereby reducing the enzyme’s ability to neutralize reactive oxygen species.
Furthermore, 2,7-Dibromoxanthone modulates gene expression by interacting with transcription factors such as NF-κB . This interaction leads to the inhibition of NF-κB activation, resulting in reduced expression of pro-inflammatory genes and decreased inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dibromoxanthone have been studied over different time periods. It has been observed that the compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2,7-Dibromoxanthone has shown sustained effects on cellular function, including prolonged inhibition of oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2,7-Dibromoxanthone vary with different dosages in animal models. At lower doses, the compound has been found to exert protective effects against oxidative stress and inflammation . At higher doses, 2,7-Dibromoxanthone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications.
Metabolic Pathways
2,7-Dibromoxanthone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, 2,7-Dibromoxanthone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 2,7-Dibromoxanthone is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2,7-Dibromoxanthone influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in oxidative stress and cell signaling pathways. In the nucleus, 2,7-Dibromoxanthone modulates gene expression by interacting with transcription factors . These subcellular interactions contribute to the compound’s overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9H-xanthen-9-one typically involves the bromination of 9H-xanthen-9-one. One common method includes dissolving 9H-xanthen-9-one in acetic acid and adding bromine dropwise at room temperature. The mixture is then heated to reflux for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitate is washed with sodium bicarbonate solution, sodium hydrogen sulfite solution, and water. The solid product is dried under vacuum and recrystallized in toluene to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,7-dibromo-9H-xanthen-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives with varying oxidation states.
Reduction Reactions: Reduction of the carbonyl group in the xanthone structure can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted xanthone derivatives with various functional groups.
Oxidation Reactions: Oxidized xanthone derivatives with higher oxidation states.
Reduction Reactions: Reduced xanthone derivatives with hydroxyl or alkyl groups.
Aplicaciones Científicas De Investigación
2,7-dibromo-9H-xanthen-9-one has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
2,7-dibromo-9H-thioxanthen-9-one: A sulfur-containing analog with similar structural features.
2,7-dibromoxanthone: Another brominated xanthone derivative with similar chemical properties.
2,8-dibromo-10H-dibenzo[b,e]thiopyran-10-one: A related compound with a different substitution pattern.
Uniqueness
2,7-dibromo-9H-xanthen-9-one is unique due to its specific substitution pattern and the presence of bromine atoms at positions 2 and 7. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2,7-dibromoxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPYZBRENDMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


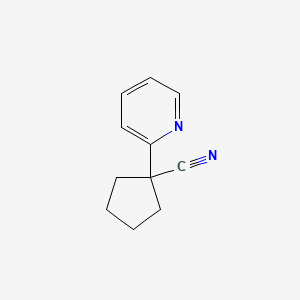
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)
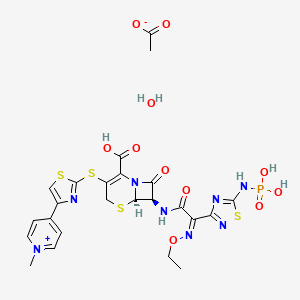

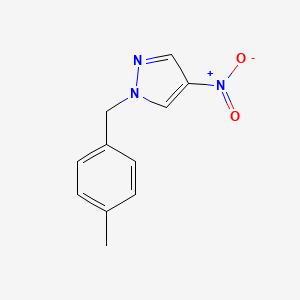
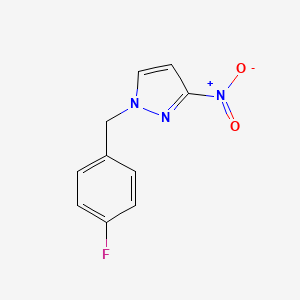
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
